1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPCUUMDQYCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172918-85-2 | |
| Record name | 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol, yielding 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Reduction: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-methanol
- Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
The pyrazole derivatives, including 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, have been shown to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives can modulate inflammatory responses. For instance, derivatives similar to this compound have been tested for their ability to reduce inflammation in models of diseases such as arthritis and neuroinflammation . This property is particularly important in designing drugs aimed at treating chronic inflammatory conditions.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell signaling pathways .
Pesticide Development
The structural characteristics of this compound make it suitable for use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against a range of pests while exhibiting low toxicity to non-target organisms . This makes them attractive for developing environmentally friendly agricultural chemicals.
Plant Growth Regulation
Research suggests that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops . This application is crucial for improving agricultural productivity and sustainability.
Corrosion Inhibition
Pyrazole-based compounds have been investigated for their ability to inhibit corrosion in metals, particularly in environments where traditional inhibitors may fail. The presence of carboxylic acid groups enhances their effectiveness as corrosion inhibitors by forming protective layers on metal surfaces .
Dyeing Agents
The compound has potential applications in the textile industry as a dyeing agent due to its ability to form stable complexes with metal ions, which can impart color to fabrics .
Data Tables
Case Study 1: Anti-inflammatory Effects
A study published in Neuropharmacology demonstrated that pyrazole derivatives could significantly reduce the inflammatory response in microglial cells, suggesting their potential use in treating neurodegenerative diseases like Parkinson's disease .
Case Study 2: Anticancer Activity
Research highlighted in Journal of Medicinal Chemistry showed that specific pyrazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways, indicating their potential as therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects. The hydroxyethyl and carboxylic acid groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to the target molecule, differing in substituents and functional groups:
Physicochemical Properties
- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid .
- Acidity: The carboxylic acid (pKa ~2–3) is a strong proton donor, similar to other pyrazole-4-carboxylic acids. Substituents like chlorine () or fluorine () may slightly alter acidity via inductive effects.
- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C–F bonds.
Biological Activity
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1172918-85-2) is a compound belonging to the pyrazole family, characterized by a unique structure that includes a hydroxyethyl group at the first position, a methyl group at the third position, and a carboxylic acid group at the fourth position. This specific arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their ability to inhibit bacterial growth and combat infections. For instance, studies have shown that certain pyrazole derivatives possess antibacterial activity against various strains, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. The mechanism involves the inhibition of specific enzymes that play crucial roles in inflammatory pathways. For example, pyrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins . This inhibition can lead to reduced inflammation and pain relief, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study demonstrated that certain pyrazole compounds exhibited significant antiproliferative effects on human cancer cell lines, including those derived from lung and breast cancers . The compound's ability to interfere with cell cycle progression and promote apoptosis is crucial for its potential as an anticancer agent.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Interaction : It can interact with specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or reduced inflammation.
- Hydrogen Bonding : The hydroxyethyl and carboxylic acid groups facilitate hydrogen bonding with target molecules, enhancing binding affinity and specificity .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Study : A series of substituted pyrazoles were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Research : In a controlled study, this compound was administered in animal models to assess its anti-inflammatory effects. The results showed a marked decrease in inflammation markers compared to untreated controls .
- Anticancer Evaluation : A recent study assessed the efficacy of this compound against various cancer cell lines. It was found to significantly reduce cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values indicating potent anticancer activity .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | Induction of apoptosis |
IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10.5 |
| MCF-7 (Breast) | 12.0 | |
| HeLa (Cervical) | 15.0 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazole cores. For example, amino-substituted pyrazole intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) react with acid anhydrides or chlorides to introduce hydroxyethyl groups .
- Characterization : Purity is confirmed via elemental analysis (>98%), while structural validation employs IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (pyrazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .
Q. How is the compound’s solubility and stability optimized for pharmacological assays?
- Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMF, DMSO) or aqueous buffers at pH 7.3. Stability studies under varying temperatures (4–37°C) and pH (3–9) are conducted via HPLC monitoring. Hydroxyethyl groups improve aqueous solubility compared to alkyl analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., analgesic vs. anti-inflammatory efficacy)?
- Methodological Approach :
- Dose-Response Analysis : Compare ED₅₀ values across assays (e.g., carrageenan-induced edema vs. acetic acid writhing tests) to identify potency thresholds .
- Receptor Profiling : Use radioligand binding assays to assess selectivity for COX-2 vs. COX-1, as off-target effects may explain variability .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., carboxylic acid derivatives) that may contribute to observed effects .
Q. How do substituent modifications (e.g., hydroxyethyl vs. methylsulfanyl groups) influence bioactivity?
- SAR Insights :
- Experimental Design : Synthesize analogs via nucleophilic substitution (e.g., NaN₃ in DMF at 50°C for azidomethyl derivatives) and compare IC₅₀ values in enzyme assays .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Optimization Strategies :
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings to minimize byproducts in aryl-substituted analogs .
- Temperature Control : Maintain reactions at 50–60°C to prevent decomposition of heat-sensitive intermediates (e.g., ethyl esters) .
- Workflow Example :
Cyclocondensation of hydrazine with ethyl acetoacetate (yield: 65–70%).
Hydroxyethylation via epoxide ring-opening (yield: 55–60% after column chromatography) .
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict binding modes?
- Protocol :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic sites (e.g., pyrazole N2) .
- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 1PXX). Hydroxyethyl groups form H-bonds with Arg120, enhancing binding affinity .
Data Contradiction Analysis
Q. Why do some studies report low ulcerogenic activity despite high COX inhibition?
- Resolution :
- pH-Dependent Activation : Carboxylic acid derivatives may ionize in gastric fluid, reducing mucosal irritation .
- Prodrug Design : Ethyl ester prodrugs (e.g., ethyl 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate) minimize gastric exposure until hepatic hydrolysis .
Q. How to address discrepancies in NO release data from diazeniumdiolate derivatives?
- Troubleshooting :
- Kinetic Profiling : Monitor NO release via Griess assay under physiological vs. acidic conditions (pH 5.0 vs. 7.4).
- Structural Tuning : Replace phenyl dithiocarbamates with more labile thioglycolic acid linkers to enhance NO flux .
Methodological Resources
-
Key Reaction Schemes :
-
Analytical Tools :
- HPLC Conditions : C18 column, 30:70 acetonitrile/water, 1 mL/min, UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
